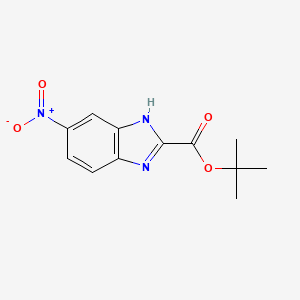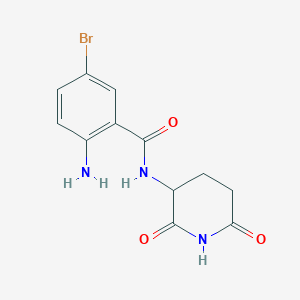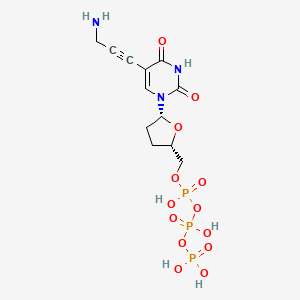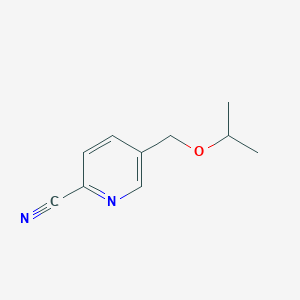
ethyl 10-hydroxydecanoate
Descripción general
Descripción
ethyl 10-hydroxydecanoate: is an organic compound derived from 10-hydroxydecanoic acid. It is an ester formed by the reaction of 10-hydroxydecanoic acid with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-hydroxydecanoic acid ethyl ester typically involves the esterification of 10-hydroxydecanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
10-Hydroxydecanoic acid+Ethanol→10-Hydroxydecanoic acid ethyl ester+Water
Industrial Production Methods: In an industrial setting, the production of 10-hydroxydecanoic acid ethyl ester can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ethyl 10-hydroxydecanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: ethyl 10-hydroxydecanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the metabolism of fatty acids and their derivatives. It is also used in the synthesis of bioactive molecules.
Medicine: The ester is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, 10-hydroxydecanoic acid ethyl ester is used in the production of polymers, lubricants, and surfactants. Its unique properties make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of 10-hydroxydecanoic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it can modulate the activity of enzymes involved in fatty acid metabolism. The ester can also interact with cell membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, such as anti-inflammatory and antimicrobial activities.
Comparación Con Compuestos Similares
- 10-Hydroxydecanoic acid methyl ester
- 10-Hydroxydecanoic acid
- 10-Hydroxy-2-decenoic acid
Comparison: ethyl 10-hydroxydecanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its methyl ester counterpart, the ethyl ester has a slightly higher molecular weight and different solubility characteristics. The presence of the hydroxy group in 10-hydroxydecanoic acid and its derivatives allows for various chemical modifications, making these compounds versatile intermediates in organic synthesis.
Propiedades
Número CAS |
3639-35-8 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
ethyl 10-hydroxydecanoate |
InChI |
InChI=1S/C12H24O3/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h13H,2-11H2,1H3 |
Clave InChI |
MIUMFNVVSUWKLV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCCCO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-Chlorophenyl)carbamoyl]thiophene-2-sulfonamide](/img/structure/B8600566.png)



![5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one](/img/structure/B8600584.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5-nitro-benzamide](/img/structure/B8600588.png)




